N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide

Description

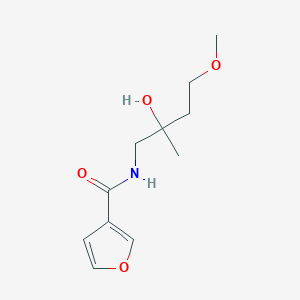

N-(2-Hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide is a furan carboxamide derivative characterized by a hydroxyl and methoxy-substituted butyl chain attached to the carboxamide nitrogen.

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYVWCZMOOBGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Key Observations :

- Polarity and Solubility: The hydroxy and methoxy groups in the target compound likely enhance water solubility compared to nonpolar analogs like N-[4-(diethylamino)phenyl] derivatives, which rely on diethylamino groups for solubility modulation .

- Synthetic Accessibility : Yields for similar compounds vary widely (54–93%), with lower yields observed in thiazole-containing derivatives (e.g., M17-B21) due to steric or electronic challenges .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data for Furan Carboxamides

Key Observations :

Table 3: Bioactivity of Furan Carboxamide Derivatives

Key Observations :

- Kinase Inhibition : The dibenzosuberone analog’s p38 inhibition correlates with its ability to fit into kinase ATP-binding pockets, a feature modulated by bulky substituents (e.g., dibenzo rings) .

- Antioxidant Potential: Chlorophenyl-hydroxamic acid derivatives exhibit radical scavenging, suggesting that electron-donating groups (e.g., hydroxy in the target compound) may enhance antioxidant activity .

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the reaction of furan-3-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The compound's structure includes a furan ring, which is known for its diverse biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various metabolic pathways. For example, it has been suggested that the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were particularly low against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies showed that it could inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating moderate potency .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Enterococcus faecalis | 8 |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

| HeLa | 20 |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various compounds, this compound was found to significantly reduce bacterial growth in both planktonic and biofilm states against Staphylococcus aureus and Enterococcus faecalis. The results suggested that the compound could be a promising candidate for developing new antibiotics.

- Cancer Cell Proliferation : A separate investigation into the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, confirming its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of furan-3-carboxamide derivatives typically involves palladium-catalyzed coupling reactions. For example, a similar compound (N-[3-(5-oxo-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]-furan-3-carboxamide) was synthesized via a Buchwald-Hartwig amination using Pd(OAc)₂, KOtert-Bu, and a phosphine ligand (e.g., 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in tert-butanol/toluene under argon . Key steps include:

- Reaction monitoring via TLC/HPLC.

- Purification via flash chromatography (SiO₂, hexane/ethyl acetate gradient).

- Yield optimization (17.2% in the cited example) by adjusting reaction time (4 h at 363 K) and stoichiometry.

Q. How is the crystal structure of this compound determined, and what are the critical parameters for X-ray diffraction analysis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 173 K is standard for structural elucidation. For furan carboxamides, key parameters include:

- Crystal system : Monoclinic (P2₁/c) with cell dimensions a = 10.7691 Å, b = 21.746 Å, c = 8.8666 Å, β = 101.934° .

- Hydrogen bonding : Intramolecular (C–H···O) and intermolecular (N–H···O) interactions stabilize the conformation (e.g., N17–H17···O16: 2.90 Å; N24–H24···O26: 2.84 Å) .

- Refinement using SHELXL97 with riding H-atom models and isotropic displacement parameters .

Q. What role do hydrogen bonds play in stabilizing the molecular conformation of this compound?

Methodological Answer: Hydrogen bonds are critical for maintaining molecular geometry. For example:

- Intramolecular C21–H21···O26 (2.66 Å) stabilizes the furan-carboxamide backbone .

- Intermolecular N–H···O bonds form double-layered supramolecular networks in the crystal lattice, influencing solubility and stability .

- Geometric parameters (bond angles, distances) are analyzed using PLATON or Mercury software .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR) predict the biological activity of this compound as a kinase inhibitor?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models integrate molecular descriptors (e.g., logP, polar surface area) with experimental IC₅₀ data. For furan carboxamides:

- Descriptor selection : Use Genetic Algorithm-Multiple Linear Regression (GA-MLR) to identify critical parameters like hydrogen-bond acceptor count and aromatic ring orientation .

- Validation : Cross-validate models using leave-one-out (LOO) or external test sets to ensure robustness (R² > 0.8) .

- Target prediction : Docking studies (e.g., Autodock Vina) can identify potential kinase targets (e.g., p38 MAP kinase) based on ligand-receptor interactions .

Q. What experimental assays are suitable for evaluating its anti-inflammatory activity via p38 MAP kinase inhibition?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ using recombinant p38 MAP kinase and ATP-competitive substrates (e.g., ELISA-based detection of phosphorylated transcription factors) .

- Cytokine suppression : Test TNF-α/IL-1β inhibition in LPS-stimulated monocytes (e.g., THP-1 cells) via ELISA or qPCR .

- Selectivity profiling : Screen against related kinases (JNK, ERK) to assess specificity .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

Methodological Answer:

- Data validation : Use checkCIF to identify outliers in bond lengths/angles (e.g., C–C bonds: mean σ = 0.003 Å) .

- Refinement strategies : Apply restraints for disordered atoms or anisotropic displacement parameters. For example, H-atoms in sp³ carbons are refined with riding models (C–H = 0.98–0.99 Å) .

- Cross-verification : Compare with similar structures in the Cambridge Structural Database (CSD) to resolve dihedral angle discrepancies (e.g., 54.53° between aromatic rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.